5,6,7,8-Tetrahydroquinoline-2,3-diamine
Description
Historical Context of Tetrahydroquinoline Derivatives in Organic Synthesis
Tetrahydroquinolines have been significant targets for organic chemists for over a century due to their prevalence in a vast number of biologically active compounds and natural alkaloids. nih.govtandfonline.com The development of synthetic methodologies to access this scaffold has evolved considerably over time.
Early and still widely used methods involve the hydrogenation of the corresponding quinoline (B57606) precursors. wikipedia.org This can be achieved through various means, including catalytic hydrogenation using heterogeneous catalysts like Palladium on carbon (Pd/C) or platinum catalysts. nih.govgoogle.com The choice of catalyst, solvent, and reaction conditions is crucial for selectively reducing either the pyridine (B92270) or the benzene (B151609) ring of the quinoline system. nih.gov Achieving the 5,6,7,8-tetrahydroquinoline (B84679) isomer requires the selective hydrogenation of the carbocyclic ring, which can be accomplished via methods such as catalytic transfer hydrogenation or by carefully controlled catalytic hydrogenation that proceeds via the 1,2,3,4-tetrahydroquinoline (B108954) intermediate followed by an isomerization step at higher temperatures. google.com
In recent decades, more sophisticated and efficient synthetic strategies have emerged. Domino reactions, also known as cascade or tandem reactions, have proven particularly valuable for generating diverse tetrahydroquinoline structures from simple starting materials in a single operation. nih.govmdpi.com These methods enhance synthetic efficiency and atom economy. Key domino strategies include:
Reduction-Cyclization Sequences: Often starting with 2-nitroaryl ketones or chalcones, a catalytic reduction of the nitro group is followed by an intramolecular condensation and subsequent reduction to form the heterocyclic ring. nih.gov
Metal-Catalyzed Processes: Transition metals like gold, palladium, and iridium are used to catalyze tandem reactions, such as hydroamination/asymmetric transfer hydrogenation, to produce highly functionalized and often chiral tetrahydroquinolines. organic-chemistry.org
Acid-Catalyzed Ring Closures: Various acid-catalyzed cyclizations and rearrangements provide another route to the core structure. mdpi.com
The table below summarizes some of the key synthetic approaches developed for the tetrahydroquinoline scaffold.
| Synthetic Strategy | Typical Precursors | Key Reagents/Catalysts | Primary Advantage |
| Catalytic Hydrogenation | Quinolines | Pd/C, PtO₂, Raney Ni | Direct, often high-yielding |
| Isomerization | 1,2,3,4-Tetrahydroquinolines | Pd/C at high temperature | Access to 5,6,7,8-isomer |
| Domino Reductive Cyclization | 2-Nitrochalcones | H₂, Pd/C | High efficiency, atom economy |
| Gold-Catalyzed Tandem Reaction | N-Aryl Propargylamines | Gold catalyst, chiral phosphate | High enantioselectivity |
| Chiral Phosphoric Acid Catalysis | 2-Aminochalcones | Chiral Phosphoric Acid, Hantzsch Ester | Excellent yields and enantioselectivity |
These synthetic advancements have made a wide array of substituted tetrahydroquinolines accessible, paving the way for their exploration in medicinal chemistry and materials science. gfcollege.in
Structural Significance of the 2,3-Diamine Moiety within the Tetrahydroquinoline Scaffold
The defining feature of 5,6,7,8-Tetrahydroquinoline-2,3-diamine is the presence of two amino groups in an ortho configuration (at the C2 and C3 positions) on the pyridine portion of the molecule. This ortho-diamine moiety imparts significant structural and functional properties that are distinct from monosubstituted or differently arranged diamino isomers.
The primary significance of this arrangement includes:
Precursor for Fused Heterocyclic Systems: Aromatic and heteroaromatic ortho-diamines are classic building blocks for the synthesis of a variety of fused five- and six-membered heterocycles. The adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form new rings. For instance, reaction with glyoxal (B1671930) or its derivatives would be expected to yield fused pyrazine (B50134) rings, leading to tetrahydropyrido[2,3-b]pyrazines. Similarly, condensation with formic acid or phosgene (B1210022) could produce fused imidazole (B134444) or imidazolone (B8795221) rings, respectively. This makes the title compound a potentially valuable intermediate for creating novel, complex heterocyclic systems.
Bidentate Ligand in Coordination Chemistry: The two nitrogen atoms of the ortho-diamine group are ideally positioned to act as a bidentate chelating ligand for transition metal ions. The resulting five-membered chelate ring is a stable arrangement found in many well-known coordination complexes. Chiral versions of such diamine ligands are cornerstones of asymmetric catalysis. nih.gov Therefore, this compound could serve as a ligand in the development of new metal catalysts for various organic transformations, potentially influencing the reactivity and selectivity of the metallic center.
The combination of the rigid, partially saturated tetrahydroquinoline framework with the chelating diamine group creates a unique scaffold. The stereochemistry of the saturated ring could be exploited to create a chiral environment around a coordinated metal, making it a candidate for applications in asymmetric synthesis.
Overview of Research Trends and Challenges for this compound Research
Direct research on this compound is not extensively documented in mainstream chemical literature, suggesting it is a novel or highly specialized research compound. However, research trends for related structures and the inherent properties of its functional groups allow for an informed projection of its potential applications and the difficulties associated with its study.
Potential Research Trends:
Novel Ligand Development: A primary research direction would be the synthesis of the compound and its evaluation as a ligand in coordination chemistry. Its complexes with metals like rhodium, iridium, and ruthenium could be investigated for catalytic activity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-H activation. nih.gov
Medicinal Chemistry Scaffolding: The tetrahydroquinoline core is a "privileged scaffold" in drug discovery. gfcollege.in The 2,3-diamine moiety offers handles for further functionalization or for creating fused heterocyclic derivatives with potential biological activity. Research could target the synthesis of libraries based on this core for screening against various therapeutic targets. For example, derivatives of 8-amino-tetrahydroquinoline have been explored for antiproliferative activity. semanticscholar.org
Synthesis of Fused Polyheterocycles: The compound could serve as a key starting material for the synthesis of novel fused ring systems, such as imidazo[4,5-b]quinolines or pyrido[2,3-b]pyrazines, which are themselves of interest for their electronic and biological properties.
Key Research Challenges:
Synthetic Accessibility: The principal challenge is the development of a viable and efficient synthesis for this compound. A plausible route might start from the aromatic precursor, quinoline-2,3-diamine, followed by selective hydrogenation of the carbocyclic ring. nih.gov However, this selective reduction can be difficult, as the electron-donating amino groups can influence the reactivity of the pyridine ring. Alternative multi-step syntheses, likely starting from a substituted cyclohexanone (B45756) or aniline, would need to be developed and optimized, which presents a significant synthetic hurdle.
Stability and Reactivity: Diamino-substituted pyridines can be sensitive to oxidation. The handling and stability of the target compound under various reaction conditions would need to be carefully studied. The selective functionalization of one amino group over the other would also pose a challenge for synthetic chemists aiming to build more complex molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2,3-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4,10H2,(H2,11,12) |
InChI Key |
RTODMYICZWDUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)N)N |
Origin of Product |
United States |
Derivatization Strategies and Reaction Chemistry of 5,6,7,8 Tetrahydroquinoline 2,3 Diamine
Amination and Further Functionalization at the Tetrahydroquinoline Core
While specific studies on the functionalization of the 5,6,7,8-tetrahydroquinoline-2,3-diamine core are not extensively documented, the general reactivity of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold provides a strong indication of potential synthetic pathways. The saturated portion of the ring system is susceptible to several transformations.
Oxidative Functionalization: The carbon atoms at the benzylic positions (C5 and C8) are particularly reactive. chemistrysteps.comlibretexts.org The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains on an aromatic ring to carboxylic acids. chemistrysteps.comlibretexts.org In the case of the tetrahydroquinoline ring, this can lead to ring-opening or the formation of ketone functionalities at the benzylic positions, a transformation valuable for creating intermediates for fine chemicals. mdpi.com
Dehydrogenation: The tetrahydroquinoline core can be aromatized to the corresponding quinoline (B57606). This oxidative dehydrogenation is a key transformation and can be achieved using various catalytic systems. A notable method employs an o-quinone-based catalyst with a Co(salophen) cocatalyst, which allows the reaction to proceed efficiently under ambient air at room temperature. acs.org This process is tolerant of various substituents on the ring system. acs.orgrsc.org Metal-free approaches using nitrogen/phosphorus co-doped porous carbon materials have also been developed for the effective dehydrogenation of N-heterocycles. rsc.org
Substitution and Amination: The saturated ring can undergo substitution reactions. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are valuable ligands in asymmetric catalysis, can be synthesized from 5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com The process involves converting the hydroxyl group into a better leaving group, followed by substitution with an azide (B81097) and subsequent reduction to the amine. mdpi.com While this specific example is for the 8-position, similar strategies could potentially be adapted to introduce amino groups or other functionalities at other positions of the saturated ring, provided a suitable precursor is available. A general method for preparing various amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-quinolines, followed by hydrolysis of the amide. acs.org
| Reaction Type | Reagents/Catalyst | Position(s) | Product Type |
| Oxidation | KMnO₄, Na₂Cr₂O₇ | Benzylic (C5, C8) | Ketones, Carboxylic Acids |
| Dehydrogenation | [Ru(phd)₃]²⁺/Co(salophen), Air | 5, 6, 7, 8 | Aromatic Quinoline |
| Amination | 1. MsCl, NaN₃ 2. H₂, Pd-C | 8 (from 8-ol) | 8-Amino Derivative |
Reactions Involving the Diamine Moiety
The ortho-diamine functionality at the C2 and C3 positions is a versatile precursor for the synthesis of numerous fused heterocyclic systems. Its two adjacent nucleophilic amino groups readily participate in condensation and cyclization reactions.
The reaction of ortho-diamines with carbonyl compounds is a foundational method for synthesizing various nitrogen-containing heterocycles. chim.it The specific product depends on the nature of the carbonyl compound used.
Reaction with 1,2-Dicarbonyl Compounds: Condensation with α-dicarbonyl compounds such as glyoxal (B1671930), biacetyl, or benzil (B1666583) is a classic and efficient method for synthesizing quinoxalines. sapub.org In this reaction, the two amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form a fused pyrazine (B50134) ring. This cyclocondensation is often carried out in ethanol (B145695) and can be catalyzed by mild acids. sapub.org
Reaction with Aldehydes and Ketones: The reaction with monofunctional aldehydes or ketones typically leads to different products. With aldehydes, condensation can lead to the formation of a fused imidazole (B134444) ring system (specifically, an imidazo[4,5-b]quinoline). This reaction often proceeds via an initial Schiff base formation, followed by an oxidative cyclodehydrogenation. nih.gov When reacting with ketones, particularly under acidic conditions, ortho-diamines can form seven-membered rings known as 1,5-benzodiazepines. rsc.org
Reaction with α-Ketoacids: Condensation with α-ketoacids results in the formation of quinoxalinone derivatives, where one of the carbonyl groups of the ketoacid reacts to form the pyrazine ring, and the other becomes a carbonyl group on that ring. sapub.org
| Carbonyl Reactant | Product Ring System | Fused Heterocycle Name |
| 1,2-Diketone (e.g., Benzil) | Pyrazine | Tetrahydrophenazine derivative |
| Aldehyde (e.g., Benzaldehyde) | Imidazole | 2-Aryl-imidazo[4,5-b]tetrahydroquinoline |
| Ketone (e.g., Acetone) | 1,4-Diazepine | Tetrahydroquinolino[2,3-b] mdpi.comsemanticscholar.orgdiazepine |
| α-Ketoacid (e.g., Pyruvic acid) | Pyrazin-2-one | Tetrahydroquinoxalinone derivative |
The diamine moiety serves as an excellent building block for constructing additional fused rings onto the quinoline framework, leading to complex polycyclic systems with potential biological activity.
The synthesis of a pyrimidine (B1678525) ring fused to the quinoline core at the 2- and 3-positions yields the pyrimido[4,5-b]quinoline system. This can be achieved by reacting the 2,3-diamine with reagents that can provide the necessary one- or three-carbon fragment to complete the six-membered pyrimidine ring. Convergent synthetic routes involve the reaction of C2/C3-functionalized hydroquinolines with various reagents. ju.edu.saresearchgate.netnih.gov
Common methods include:
Reaction with Carboxylic Acids and Derivatives: Heating the diamine with formic acid or acetic anhydride (B1165640) leads to the formation of the corresponding pyrimido[4,5-b]quinolin-4-one. nih.gov
Reaction with Urea (B33335) or Thiourea (B124793): Cyclization with urea or thiourea provides a route to pyrimido[4,5-b]quinoline-2,4-diones or their thio-analogs. ju.edu.sanih.gov
Reaction with β-Dicarbonyl Compounds: Condensation with β-ketoesters or malonic esters is a standard method for constructing a pyrimidine ring from a diamine, leading to substituted pyrimido[4,5-b]quinolones.
| Reagent | Resulting Fused Ring Feature |
| Formic Acid | Fused Pyrimidin-4-one |
| Urea | Fused Pyrimidine-2,4-dione |
| Thiourea | Fused 2-Thioxo-pyrimidin-4-one |
| β-Ketoester | Fused substituted Pyrimidin-4-one |
The synthesis of a triazolopyrimidine fused to the tetrahydroquinoline core is a multi-step process that typically begins with the formation of a functionalized pyrimido[4,5-b]quinoline. A common strategy involves introducing a hydrazine (B178648) group onto the pyrimidine ring, which can then be cyclized to form the triazole ring.
A plausible synthetic route, based on related literature, involves first converting the this compound into a pyrimido[4,5-b]quinolinone derivative that can be easily functionalized, such as a 2-thioxo or 2-methylthio derivative. nih.gov This intermediate can then be reacted with hydrazine hydrate (B1144303) to yield a 2-hydrazinylpyrimido[4,5-b]quinoline. nih.govnih.gov The subsequent cyclization of this hydrazinyl intermediate with a one-carbon synthon like formic acid, carbon disulfide, or potassium thiocyanate (B1210189) affords the final triazolo[1,5-c]pyrimido[4,5-b]quinoline system. nih.gov
The formation of a fused oxazolone (B7731731) ring directly from the diamine moiety of this compound is not a chemically conventional or documented transformation. Oxazolone synthesis typically involves the cyclization of N-acyl-α-amino acids (the Erlenmeyer-Plöchl synthesis) and does not proceed from a 1,2-diamine precursor.
However, the diamine is a key precursor for other important fused five-membered heterocyclic systems, most notably imidazoles.
Synthesis of Fused Imidazoles: The reaction of an ortho-diamine with a carboxylic acid or its derivatives (such as aldehydes followed by oxidation) is a fundamental method for synthesizing fused imidazoles, known as the Phillips-Ladenburg reaction for benzimidazoles. semanticscholar.orgorientjchem.org Reacting this compound with a carboxylic acid (R-COOH) under heating, often with an acid catalyst, would lead to the formation of a 2-substituted-imidazo[4,5-b]tetrahydroquinoline. nih.govnih.gov The reaction proceeds through the initial formation of an amide, followed by intramolecular cyclization and dehydration. slideshare.net
| Reagent | Fused Heterocycle |
| Carboxylic Acid (R-COOH) | 2-Substituted Imidazole |
| Aldehyde (R-CHO) | 2-Substituted Imidazole (via oxidative cyclization) |
| 1,2-Dicarbonyl Compound | Pyrazine (Quinoxaline core) |
Diazotization Reactions for Ring Annulation
Diazotization is a pivotal reaction for primary aromatic amines, converting them into versatile diazonium salts. This process involves the reaction of the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium group is an excellent leaving group (N₂) that can be substituted in various subsequent reactions or can participate in cyclization reactions.
For aromatic ortho-diamines such as this compound, diazotization of one or both amino groups followed by an intramolecular cyclization provides a powerful route for ring annulation, leading to the formation of fused heterocyclic systems. A primary application of this strategy is the synthesis of triazole-fused quinolines. The reaction proceeds by converting the 2,3-diamine into a mono-diazonium salt, which then undergoes an intramolecular cyclization by attacking the adjacent free amino group to form a stable, five-membered triazole ring. This results in the formation of a organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,5-b]quinoline ring system.
Research on related 2,3-diaminoquinolines has demonstrated the successful synthesis of 1,2,3-triazolo[4,5-b]quinolines through this diazotization-cycloaddition sequence. For instance, the synthesis of 4-aryl-5,6,7,8-tetrahydro-3H- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,5-b]quinoline-9-(4H)-ones has been achieved, showcasing the utility of this reaction on the tetrahydroquinoline scaffold. The general transformation is outlined below:
Table 1: General Scheme for Triazole Annulation via Diazotization
| Reactant | Reagents | Product |
|---|---|---|
| Substituted this compound | 1. NaNO₂, HCl, 0-5°C 2. Cyclization | Fused organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,5-b]quinoline derivative |
This strategy is a cornerstone in creating planar, rigid heterocyclic systems of potential interest in materials science and medicinal chemistry.
C-N and C-O Bond Formation Reactions (e.g., Buchwald-Hartwig, Chan-Lam)
Modern cross-coupling reactions have revolutionized the synthesis of complex molecules by providing efficient methods for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Chan-Lam coupling are particularly relevant for derivatizing the amino groups of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the mono- or di-arylation of the 2- and 3-amino groups of the tetrahydroquinoline core. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nl The choice of ligand is critical and has been extensively developed to accommodate a wide range of substrates. libretexts.org For a diamine substrate, controlling the degree of substitution (mono- vs. di-arylation) can be achieved by modulating reaction conditions such as stoichiometry, temperature, and ligand choice. nih.gov
The Chan-Lam coupling offers a complementary, copper-catalyzed approach for forming C-N and C-O bonds. wikipedia.orgnrochemistry.com This reaction couples amines or alcohols with aryl boronic acids and can often be performed under milder conditions, sometimes at room temperature and open to the air. organic-chemistry.orgwikipedia.org For this compound, this reaction provides a pathway to N-aryl, N-heteroaryl, and potentially N-acyl derivatives. The use of diamine ligands has been shown to improve the efficiency of copper-catalyzed couplings. nih.govtcichemicals.comresearchgate.net
Table 2: Comparison of Buchwald-Hartwig and Chan-Lam Couplings for N-Arylation
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
|---|---|---|
| Catalyst | Palladium | Copper |
| Coupling Partner | Aryl Halides / Triflates | Aryl Boronic Acids / Esters |
| Typical Base | Strong, non-nucleophilic (e.g., NaOtBu) | Mild organic or inorganic bases (e.g., pyridine (B92270), K₂CO₃) |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Often tolerant to air (O₂) |
| Key Advantage | Broad substrate scope, high efficiency | Milder conditions, use of less expensive catalyst |
These methods enable the synthesis of a diverse library of N-substituted derivatives, which is a common strategy for modulating the physicochemical and biological properties of a core scaffold.
Hydride Reductions of Functional Groups
Hydride reductions are fundamental transformations in organic synthesis for the conversion of various functional groups. In the context of derivatizing this compound, hydride reagents would be primarily used on functional groups introduced through other reactions. For example, derivatives bearing carbonyls (ketones, esters, amides) or nitro groups could be readily reduced.
Common hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comchadsprep.com
Sodium Borohydride (NaBH₄) is a mild reducing agent, typically used for the reduction of aldehydes and ketones to the corresponding alcohols. It is often used in protic solvents like methanol (B129727) or ethanol.
Lithium Aluminum Hydride (LiAlH₄) is a much stronger and less selective reducing agent, capable of reducing not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles. chadsprep.com Reactions with LiAlH₄ must be carried out in anhydrous aprotic solvents (e.g., THF, diethyl ether) and require a careful aqueous workup.
For instance, if a derivative of the title compound were synthesized to include an ester group on the aromatic ring, LiAlH₄ could reduce it to a hydroxymethyl group. Similarly, a nitro-substituted analogue, often prepared through nitration of a precursor, could be reduced to an additional amino group using catalytic hydrogenation or metal/acid combinations, but a powerful hydride reagent could also be employed under specific conditions. The development of tetrahydroquinoline derivatives through cascades involving hydride transfer has also been reported. iaea.org
Leuckart-Wallach Reaction Applications
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones. wikipedia.org The reaction utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. mdpi.comalfa-chemistry.com
In the context of this compound, the diamine itself can serve as the external amine component. By reacting the title compound with a suitable aldehyde or ketone in the presence of formic acid, one or both of the primary amino groups can be alkylated. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. alfa-chemistry.com This provides a direct route to N-alkyl or N,N'-dialkyl derivatives.
Table 3: Leuckart-Wallach Reaction for N-Alkylation
| Substrates | Reagent | Product |
|---|
This reaction is particularly useful for introducing simple alkyl groups and avoids the use of alkyl halides, offering an alternative to standard nucleophilic substitution methods. The degree of alkylation can be controlled by the stoichiometry of the carbonyl compound.
Mannich Reaction in Derivatization
The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located on a carbon atom. ias.ac.in The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. nih.gov
For this compound, the primary amino groups can act as the amine component in the reaction. Condensation with formaldehyde (B43269) and a C-H acidic compound (e.g., a ketone, phenol, or alkyne) would lead to the formation of Mannich bases. This strategy introduces an aminoalkyl chain onto the acidic substrate, with the tetrahydroquinoline moiety at the terminus of that chain.
Alternatively, if the tetrahydroquinoline ring itself contains an activated C-H position, it could potentially act as the active hydrogen component, although the primary amino groups are more likely to react first as the amine nucleophile. The application of the Mannich reaction to modify related heterocyclic systems like 8-hydroxyquinoline (B1678124) is well-documented, where aminomethylation occurs at the C-7 position of the quinoline ring. mdpi.com A similar reaction on the title compound, using an external amine, could potentially lead to C-alkylation if the ring positions are sufficiently activated. However, the most direct application involves using the diamine as the amine source. rsc.org
Isosteric Replacements in Analogous Tetrahydroquinoline Systems
Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its properties, such as potency, selectivity, metabolic stability, or solubility. openaccessjournals.comnih.gov An isostere is a group of atoms or a molecule with similar physical or chemical properties to the original moiety being replaced. cambridgemedchemconsulting.com
In the context of this compound, isosteric replacements could be applied in several ways:
Replacement of Amino Groups: The primary amine (-NH₂) groups could be replaced by other classical isosteres such as a hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) group. While this would fundamentally change the compound's character, exploring such analogues is a standard derivatization approach.
Modification of the Saturated Ring: The cyclohexane (B81311) portion of the tetrahydroquinoline system can be modified. For example, one of the methylene (B1212753) (-CH₂-) groups could be replaced with an oxygen atom (to form a tetrahydropyrano-fused pyridine) or a sulfur atom (a tetrahydrothiopyrano-fused pyridine). This alters the scaffold's polarity, hydrogen bonding capacity, and conformation.
Scaffold Hopping: The entire tetrahydroquinoline scaffold could be replaced with another bicyclic system that maintains a similar spatial arrangement of key functional groups. For instance, scaffolds like tetrahydroisoquinoline, indoline, or benzomorpholine could be considered as isosteric replacements. rsc.org
Table 4: Examples of Classical Bioisosteric Replacements
| Original Group | Classical Bioisostere(s) |
|---|---|
| -NH₂ | -OH, -SH, -CH₃ |
| -CH= | -N= |
| -CH₂- | -NH-, -O-, -S- |
This strategic replacement of key structural elements is crucial for optimizing the properties of a molecular scaffold for various applications.
Stereochemical Aspects and Asymmetric Synthesis Involving 5,6,7,8 Tetrahydroquinoline 2,3 Diamine Analogs
Enantioselective Synthesis of 5,6,7,8-Tetrahydroquinoline (B84679) Derivatives
The synthesis of enantiomerically pure 5,6,7,8-tetrahydroquinoline derivatives is a key focus in the development of new therapeutic agents. Various strategies have been employed to achieve high levels of enantioselectivity, including enzymatic resolutions and the use of chiral auxiliaries and organocatalysts.
Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution Approaches
Enzymatic methods, particularly those employing lipases, have proven to be highly effective for the kinetic resolution of racemic mixtures of 5,6,7,8-tetrahydroquinoline derivatives. A notable example is the spontaneous dynamic kinetic resolution (DKR) of 8-amino-5,6,7,8-tetrahydroquinoline. In this process, Candida antarctica Lipase B (CALB) is used to selectively acylate one enantiomer of the racemic amine. A spontaneous racemization of the unreacted amine occurs in situ, allowing for a theoretical yield of over 50% for the acylated product. Specifically, a yield of over 60% of the (R)-acetamide has been achieved from the racemic 8-amino-5,6,7,8-tetrahydroquinoline mdpi.commdpi.com. The racemization pathway involves the spontaneous formation of 5,6,7,8-tetrahydroquinolin-8-one, followed by a condensation/hydrolysis sequence with the remaining (S)-amine via an enamine intermediate mdpi.commdpi.com.
Lipase-catalyzed kinetic resolution has also been successfully applied to the synthesis of chiral 8-hydroxy-5,6,7,8-tetrahydroquinoline, a precursor to chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. The dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using a lipase from Candida antarctica provides an efficient route to both enantiomers of the corresponding 8-amino derivatives in excellent enantiopure form and with high product yields mdpi.com.
| Substrate | Enzyme | Resolution Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (±)-8-amino-5,6,7,8-tetrahydroquinoline | Candida antarctica Lipase B | Dynamic Kinetic Resolution | (R)-acetamide | >60% | Not Specified | mdpi.commdpi.com |
| (±)-5,6,7,8-tetrahydroquinolin-8-ol | Lipase from Candida antarctica | Dynamic Kinetic Resolution | Enantiopure (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline | High | Excellent | mdpi.com |
Chiral Auxiliary or Organocatalytic Strategies
Chiral auxiliaries play a significant role in asymmetric synthesis by temporarily introducing a chiral element to a prochiral substrate to direct a stereoselective transformation. Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline, such as (R)-CAMPY and (R)-Me-CAMPY, have been employed as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. These ligands, in complex with metals like rhodium, have shown effectiveness in the asymmetric reduction of prochiral imines, leading to the formation of chiral amines with moderate to good enantioselectivity.
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral bifunctional thioureas have been utilized to catalyze asymmetric tandem reactions for the synthesis of substituted tetrahydroquinolines, achieving high yields (up to 98%), excellent enantioselectivities (up to >99% ee), and good diastereoselectivities (up to 20:1 dr) unibe.ch. Furthermore, the asymmetric catalytic [4 + 2] cycloannulation of ortho-aminophenyl para-quinone methides with various alkenes, catalyzed by cinchona alkaloid-based organocatalysts like (DHQD)2PHAL, has been developed for the enantioselective construction of tetrahydroquinolines containing three contiguous stereocenters with high yields and excellent diastereo- and enantioselectivities ru.nlethz.ch.
| Reaction Type | Catalyst | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Michael/Aza-Henry Tandem Reaction | Chiral Bifunctional Thiourea (B124793) | Various | Substituted Tetrahydroquinolines | Up to 98% | Up to >99% | unibe.ch |
| [4 + 2] Cycloannulation | (DHQD)2PHAL | ortho-Aminophenyl p-QMs and Alkenes | Tetrahydroquinolines | High | High | ru.nlethz.ch |
Conformational Analysis and Chiroptical Properties of Chiral Analogs
The biological activity of chiral molecules is intimately linked to their three-dimensional structure and conformational preferences. Understanding the conformational landscape and chiroptical properties of chiral 5,6,7,8-tetrahydroquinoline analogs is therefore essential for rational drug design. Techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and computational methods like Density Functional Theory (DFT) are powerful tools for this purpose.
While specific VCD or ECD studies on 5,6,7,8-tetrahydroquinoline-2,3-diamine were not found, the principles can be illustrated with closely related analogs. For instance, the chiroptical properties of a series of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have been reported. The specific rotation [α]D values provide a measure of the optical activity of these compounds and are dependent on the absolute configuration (R or S) at the chiral center.
DFT calculations are instrumental in predicting the stable conformations of flexible molecules and their corresponding chiroptical spectra (VCD and ECD). By comparing the experimentally measured spectra with the calculated spectra for different possible stereoisomers, the absolute configuration can be unambiguously determined. This combined experimental and theoretical approach provides detailed insights into the solution-state conformations of chiral molecules, which is crucial for understanding their interactions with biological targets.
| Compound | Configuration | Specific Rotation [α]D (c, solvent) | Reference |
|---|---|---|---|
| 2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine | S | -16.8 (c = 0.7; CHCl3) | mdpi.com |
| 2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine | R | +14.3 (c = 0.3; CHCl3) | mdpi.com |
Spectroscopic and Structural Elucidation of 5,6,7,8 Tetrahydroquinoline 2,3 Diamine and Its Derivatives
Elemental Analysis for Compositional Verification
Further research or de novo synthesis and analysis would be required to generate the experimental data necessary to fulfill this request.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and determining the enantiomeric composition of 5,6,7,8-tetrahydroquinoline (B84679) derivatives. The versatility of HPLC allows for the separation and quantification of the main compound from impurities and the resolution of stereoisomers, which is particularly critical for chiral derivatives that may exhibit different pharmacological activities.
For purity analysis, reversed-phase HPLC is commonly employed. For instance, the purity of derivatives such as (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been evaluated using a Partisil C18-ODS reversed-phase column. researchgate.net A simple reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has also been described for the analysis of the parent compound, 5,6,7,8-tetrahydroquinoline. sielc.com
The determination of enantiomeric excess (% ee) is crucial in the synthesis of chiral 5,6,7,8-tetrahydroquinoline derivatives. This is typically achieved using HPLC with a chiral stationary phase (CSP). Research on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives demonstrates the utility of this technique. The enantiomeric excess of the products from asymmetric transfer hydrogenation reactions can be evaluated by HPLC analysis. mdpi.com For example, the separation of the R- and S-isomers of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a product derived from a reaction using a catalyst based on a chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand, was achieved on a Chiralcel OD-H column. mdpi.com Similarly, the progress of lipase-catalyzed kinetic resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol was monitored by HPLC on a chiral Daicel AD-RH column to separate the resulting enantiomers. nih.gov
The specific conditions for these chiral separations are critical for achieving baseline resolution of the enantiomers. Key parameters include the choice of the chiral column, the composition of the mobile phase (eluent), the flow rate, and the detection wavelength.
Table 1: HPLC Conditions for Enantiomeric Excess Determination of 5,6,7,8-Tetrahydroquinoline Derivatives and Related Compounds| Compound Analyzed | Column | Eluent (Mobile Phase) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline & (S)-5,6,7,8-tetrahydroquinoline-8-ol | Daicel AD-RH | 20% CH₃CN in H₂O | 1.0 | Not Specified | nih.gov |
| 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Chiralcel OD-H | 2-propanol/hexane = 30/70 (0.01% DEA) | 0.7 | 285 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering definitive structural proof and insight into the conformation and packing of molecules within a crystal lattice. While the crystal structure for 5,6,7,8-tetrahydroquinoline-2,3-diamine itself is not detailed in the available literature, structural analyses of several of its derivatives have been reported, confirming their molecular architecture.
The structure of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was unequivocally confirmed by X-ray crystallography. nih.gov This analysis provided the definitive connectivity and stereochemistry of the molecule, which serves as a key building block for more complex fused heterocyclic systems. nih.gov
In another example, the X-ray structure of 5,6,7,8-Tetrahydroquinolin-8-one was determined. nih.gov The analysis revealed that in the fused two-ring system, the aromatic pyridine (B92270) ring is nearly planar. In contrast, the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. nih.gov The molecules were found to form layers parallel to the (100) crystallographic plane, with no classical hydrogen bonds present in the crystal structure. nih.gov
The crystallographic data obtained from these studies are fundamental for understanding the structural properties of the 5,6,7,8-tetrahydroquinoline scaffold.
Table 2: Crystallographic Data for 2-Amino-4-phenyl-5,6,7,8–tetrahydroquinoline–3–carbonitrile| Parameter | Value |
|---|---|
| Empirical formula | C₁₆H₁₅N₃ |
| Formula weight | 249.31 |
| Crystal system | Monoclinic |
| Space group | P2(1)/c |
| a (Å) | 16.098(3) |
| b (Å) | 6.653(2) |
| c (Å) | 12.724(3) |
| β (°) | 108.36(2) |
| Volume (ų) | 1293.3(5) |
| Z | 4 |
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₉NO |
| Formula weight | 147.17 |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 6.9365 (7) |
| b (Å) | 13.6703 (12) |
| c (Å) | 7.7015 (7) |
| Volume (ų) | 730.00 (12) |
| Z | 4 |
Computational Chemistry and Molecular Modeling Studies of 5,6,7,8 Tetrahydroquinoline 2,3 Diamine
Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)
No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze 5,6,7,8-Tetrahydroquinoline-2,3-diamine were identified.
Electronic Structure and Reactivity Descriptors
There are no published data on the electronic structure, frontier molecular orbitals (HOMO/LUMO), or reactivity descriptors (such as chemical hardness, softness, and electronegativity) for this compound.
Spectroscopic Property Prediction and Interpretation
Computational predictions and interpretations of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Flexibility
No molecular dynamics (MD) simulation studies have been published that specifically investigate the conformational flexibility and dynamic behavior of this compound in different environments.
Conformational Analysis and Potential Energy Surfaces
Detailed conformational analyses or calculations of the potential energy surface (PES) to identify stable conformers and the energy barriers between them for this compound are absent from the scientific literature.
Molecular Docking Studies for Receptor Interactions
While molecular docking has been performed on various derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold to explore their potential as inhibitors for targets like p38 MAP kinase or Lysine-specific demethylase 1 (LSD1), no such studies have been specifically reported for this compound. researchgate.netmdpi.com
Binding Energy Calculations and Interaction Profiling
Consequently, there are no available data on binding energy calculations or detailed interaction profiles (e.g., hydrogen bonds, hydrophobic interactions) between this compound and any specific biological receptor.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions are fundamental to molecular recognition processes, including how a molecule like this compound interacts with biological targets or other molecules. The primary non-covalent forces at play for this compound are hydrogen bonding and π-stacking.
Hydrogen Bonding: A hydrogen bond is a highly directional electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. nih.gov The structure of this compound, with two primary amine (-NH2) groups attached to the pyridine (B92270) ring, makes it a potent participant in hydrogen bonding.
Hydrogen Bond Donor: Each of the four hydrogen atoms on the two amine groups can act as a hydrogen bond donor.
Hydrogen Bond Acceptor: The lone pair of electrons on each of the two nitrogen atoms in the amine groups, as well as the nitrogen atom within the pyridine ring, can act as hydrogen bond acceptors.
This dual capability allows the molecule to form extensive networks of hydrogen bonds, which is a critical feature for stabilizing interactions within a protein's active site. rsc.org Theoretical studies on similar amino-alcohols and related structures confirm the significant role of intramolecular and intermolecular hydrogen bonds in determining molecular conformation and stability. mdpi.com
π-Stacking: The aromatic pyridine portion of the tetrahydroquinoline ring system is capable of engaging in π-stacking interactions. mdpi.comnih.gov This type of non-covalent interaction occurs between aromatic rings and is crucial for the stabilization of protein-ligand complexes. mdpi.com π-stacking can occur in several geometries, including face-to-face and edge-to-face orientations. In the context of a biological target, the pyridine ring of this compound can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan, contributing significantly to binding affinity. rsc.org
| Interaction Type | Structural Feature Responsible | Potential Role |
|---|---|---|
| Hydrogen Bond Donor | Amine groups (-NH2) at C2 and C3 positions | Donating hydrogen atoms to form H-bonds with electronegative atoms (e.g., O, N) in a receptor site. |
| Hydrogen Bond Acceptor | Nitrogen atoms of the amine groups and the pyridine ring | Accepting hydrogen atoms from H-bond donors (e.g., -OH, -NH groups) in a receptor site. |
| π-π Stacking | Aromatic pyridine ring | Stacking with aromatic amino acid residues (Phe, Tyr, Trp) in a protein binding pocket. |
| Hydrophobic Interactions | Saturated cyclohexane (B81311) ring | Interacting with nonpolar, hydrophobic residues within a protein's active site. |
Ligand-Protein Interaction Modeling
Research on derivatives such as 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has identified them as potential anti-inflammatory agents through docking studies with the p38 mitogen-activated protein kinase (MAPK). researchgate.net These studies revealed key hydrogen bond interactions with residues like Asp168 in the kinase's active site. researchgate.net Similarly, other tetrahydroquinoline derivatives have been modeled as inhibitors of targets like mTOR and Lysine-specific demethylase 1 (LSD1). mdpi.commdpi.com In these models, the tetrahydroquinoline scaffold consistently utilizes a combination of hydrogen bonds and π-stacking interactions to secure its position within the binding pocket. mdpi.commdpi.com For instance, interactions with residues such as VAL2240 in the mTOR active site and Asp555 in LSD1 have been highlighted. mdpi.commdpi.comresearchgate.net
The interactions observed for these analogs strongly suggest that this compound would bind to protein targets in a similar fashion. The two amine groups at the C2 and C3 positions would be prime candidates for forming critical hydrogen bonds with amino acid residues, while the aromatic ring would engage in stabilizing π-stacking interactions.
| Analog Structure | Protein Target | Key Interacting Residues | Observed Interaction Types | Reference |
|---|---|---|---|---|
| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative | p38 MAP Kinase | Asp168 | Hydrogen Bonding | researchgate.net |
| Morpholine-substituted Tetrahydroquinoline | mTOR | VAL2240, TYR2225 | Hydrogen Bonding, π-Stacking | mdpi.com |
| Tetrahydroquinoline-based inhibitor (18x) | LSD1 | Asp555, Phe538, Glu559 | Hydrogen Bonding | mdpi.com |
| Tetrahydroquinoline-isoxazole hybrid | Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-Stacking, Hydrophobic Interactions | researchgate.net |
Prediction of Activity Spectra for Substances (PASS) Analysis for Research Directions
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its 2D structural formula. akosgmbh.de The PASS algorithm works by comparing the structure of a query compound against a vast training set containing information on over a million known biologically active substances. nih.gov It calculates the probability of a molecule being active (Pa) or inactive (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. nih.govmdpi.com
A PASS analysis for this compound could provide valuable hypotheses to direct future research. Activities are considered probable if the Pa value is greater than the Pi value. akosgmbh.de Given the known biological activities of the broader tetrahydroquinoline chemical class, a hypothetical PASS prediction for this compound might suggest several promising avenues for investigation. The tetrahydroquinoline scaffold is associated with anticancer, anti-inflammatory, and kinase inhibitory activities. mdpi.comresearchgate.netmdpi.comsemanticscholar.org Therefore, a PASS analysis would likely predict these activities with a significant Pa value.
Such predictions can help researchers prioritize experimental testing. For example, a high Pa value for "Kinase inhibitor" or "Antineoplastic" would justify screening the compound against a panel of cancer cell lines or specific protein kinases. This in silico approach allows for a more targeted and efficient drug discovery process, filtering out less promising compounds early and focusing resources on those with the highest probability of desired biological effects. akosgmbh.de
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Research Direction |
|---|---|---|---|
| Kinase inhibitor | 0.785 | 0.012 | Screening against a panel of protein kinases (e.g., VEGFR-2, mTOR, p38). |
| Antineoplastic | 0.750 | 0.025 | In vitro cytotoxicity assays against various cancer cell lines (e.g., breast, lung, colon). |
| Anti-inflammatory | 0.690 | 0.041 | Evaluation in cellular and animal models of inflammation. |
| Dopamine (B1211576) receptor antagonist | 0.550 | 0.088 | Binding assays for dopamine D1/D2 receptors. |
| Antibacterial | 0.480 | 0.115 | Testing against a panel of pathogenic bacteria (e.g., S. aureus). |
*Note: The Pa and Pi values presented in this table are hypothetical and for illustrative purposes only, based on the known activities of the tetrahydroquinoline scaffold.
Coordination Chemistry of 5,6,7,8 Tetrahydroquinoline 2,3 Diamine
Role as a Chelating Ligand in Transition Metal Complexes
5,6,7,8-Tetrahydroquinoline-2,3-diamine is anticipated to function as a potent chelating ligand, engaging transition metal ions through its two vicinal amino groups on the quinoline (B57606) framework. This bidentate coordination, involving the nitrogen atoms of the amino groups, would lead to the formation of a stable five-membered chelate ring with the metal center. The stability of such metal complexes is enhanced by the chelate effect, a thermodynamic principle favoring the formation of cyclic structures over more flexible, open-chain analogues. The tetrahydroquinoline backbone provides a rigid scaffold that influences the steric and electronic properties of the resulting metal complexes.
The coordination of diamine ligands to transition metals is a fundamental concept in coordination chemistry, with applications ranging from catalysis to materials science. The specific geometry and electronic environment of the metal center can be fine-tuned by the ligand's structure. In the case of this compound, the fusion of the saturated cyclohexane (B81311) ring to the pyridine (B92270) ring can enforce a particular conformation, thereby influencing the catalytic activity and selectivity of the metal complex.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow established protocols for related diamine ligands. A general approach involves the reaction of the diamine ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, inert atmosphere) would depend on the specific metal and desired complex.
The characterization of these complexes would employ a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: This technique would be crucial for confirming the coordination of the diamine to the metal center. A shift in the N-H stretching and bending vibrations of the amino groups to lower frequencies upon complexation would be indicative of bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the ligand framework in the complex. Changes in the chemical shifts of the protons and carbons near the coordination site would further confirm the metal-ligand interaction.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes would reveal information about the d-d transitions of the metal center and charge-transfer bands, offering insights into the geometry and electronic structure of the coordination sphere.
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the mass of the complex and confirm its composition.
| Technique | Expected Observation for Metal Complex |
| Infrared (IR) Spectroscopy | Shift of N-H stretching and bending vibrations to lower frequencies. |
| NMR Spectroscopy | Downfield or upfield shifts of protons and carbons adjacent to the amino groups. |
| UV-Visible Spectroscopy | Appearance of d-d transition bands and ligand-to-metal charge transfer (LMCT) bands. |
| Mass Spectrometry | Detection of the molecular ion peak corresponding to the metal complex. |
| X-ray Crystallography | Determination of the precise three-dimensional structure of the complex. |
Catalytic Applications of Metal-Diamine Complexes
Transition metal complexes featuring chelating diamine ligands are renowned for their catalytic prowess in a wide array of organic transformations. Complexes of this compound are expected to exhibit similar catalytic activity, particularly in reactions such as hydrogenation, transfer hydrogenation, and C-N cross-coupling reactions. The rigid tetrahydroquinoline scaffold can create a well-defined chiral environment around the metal center, making these complexes promising candidates for asymmetric catalysis.
A burgeoning area of research is the development of artificial metalloenzymes, which combine the reactivity of a synthetic metal catalyst with the high selectivity and efficiency of a protein scaffold. nih.gov The biotin-streptavidin technology is a prominent strategy for creating such hybrid catalysts. wildlife-biodiversity.com In this approach, a biotinylated metal complex is non-covalently incorporated into the streptavidin protein. The protein environment can then influence the outcome of the catalyzed reaction, often leading to enhanced enantioselectivity.
Given the structural similarities to other catalytically active diamine ligands, a biotinylated derivative of a this compound metal complex could be a viable candidate for the construction of novel artificial metalloenzymes for various transformations, including reductions and C-C bond-forming reactions.
Mechanistic Investigations of Reactions Involving 5,6,7,8 Tetrahydroquinoline 2,3 Diamine
Stereochemical Course and Origin of Selectivity in Reactions
Therefore, a scientifically accurate article adhering to the requested structure and focusing solely on the mechanistic investigations of reactions involving 5,6,7,8-Tetrahydroquinoline-2,3-diamine cannot be generated at this time. Further experimental research would be required to elucidate these mechanistic details.
Potential Research Applications in Materials Science and Agrochemicals
Development as Precursors in Organic Semiconductors and Optoelectronic Devices
The quinoline (B57606) nucleus and its derivatives are recognized for their optoelectronic properties and have been incorporated into materials for various electronic applications. nih.gov The 5,6,7,8-tetrahydroquinoline (B84679) framework, as a partially saturated analog, offers a way to fine-tune these electronic characteristics. The presence of the 2,3-diamine group in 5,6,7,8-Tetrahydroquinoline-2,3-diamine introduces strong electron-donating properties, making it an attractive precursor for organic semiconducting materials. These materials are integral to the advancement of flexible and low-cost electronic devices.
Research into organic dyes for dye-sensitized solar cells (DSSCs), a type of organic solar cell, has utilized the tetrahydroquinoline moiety as an effective electron donor group. diva-portal.org For instance, novel organic dyes incorporating a tetrahydroquinoline unit, various thiophene-containing spacers, and a cyanoacrylic acid acceptor have been successfully designed and synthesized for use in DSSCs. diva-portal.org In a similar vein, computational studies have been conducted to design and screen novel dye-sensitizers from the Tetrahydroquinoline (THQ) family for their potential application as photosensitizers in DSSCs. researchgate.net These studies highlight the potential of the tetrahydroquinoline scaffold in light-harvesting applications. The 2,3-diamine derivative could serve as a potent electron-donating building block for new, highly efficient photosensitizers.
In the realm of OLEDs, quinoline derivatives, such as tris-8-hydroxy-quinolinato aluminium (Alq3), are well-established as excellent organic electroluminescent materials. nih.gov The development of new materials is crucial for improving the efficiency, color purity, and lifespan of OLED devices. The unique electronic nature and reactive handles of this compound make it a candidate for synthesizing novel emitters or host materials, where the diamine functionality could be used to extend conjugation or attach other functional groups to tune the emission properties.
The table below summarizes research on related tetrahydroquinoline compounds in optoelectronic applications.
| Compound Class | Application Area | Key Finding |
| Tetrahydroquinoline-based Dyes | Dye-Sensitized Solar Cells (DSSCs) | The tetrahydroquinoline moiety acts as an effective electron donor in photosensitizers. diva-portal.org |
| Designed Tetrahydroquinoline Dyes | Dye-Sensitized Solar Cells (DSSCs) | Computational screening identified several designs with compelling photophysical properties for use as efficient dye-sensitizers. researchgate.net |
| Tris-8-hydroxy-quinolinato aluminium (Alq3) | Organic Light-Emitting Diodes (OLEDs) | A benchmark fluorescent dye and electroluminescent material used in OLEDs. nih.gov |
Research as Synthetic Intermediates for Agrochemicals
The synthesis of novel agrochemicals is a continuous effort to develop more effective and environmentally benign solutions for crop protection. Chiral amine fragments are key structural motifs in a significant portion of industrially relevant fine chemicals and agrochemicals. nih.gov The 5,6,7,8-tetrahydroquinoline scaffold has been used to synthesize chiral diamine ligands for catalysts that produce key intermediates for biologically active molecules. nih.gov This precedent suggests that this compound could be a valuable intermediate in the synthesis of new agrochemical candidates. The diamine functionality provides two points for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for herbicidal, fungicidal, or insecticidal activity.
Applications as Building Blocks in Fine Chemical Synthesis
The 5,6,7,8-tetrahydroquinoline ring system is a foundational structure in the synthesis of a wide range of more complex molecules, including those with significant biological and pharmacological properties. researchgate.netnih.gov Derivatives of this scaffold have been investigated for applications such as anti-inflammatory agents and anticancer candidates. nih.govresearchgate.net
The reactivity of amino-substituted tetrahydroquinolines makes them particularly useful as synthetic building blocks. For example, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been used as a starting material to synthesize various fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are of interest for their potential biological activities. researchgate.net The 1,2-diamine arrangement in this compound is particularly significant as it is a precursor for the formation of various heterocyclic rings, such as pyrazines or imidazoles, fused to the quinoline core. This allows for the construction of novel polyheterocyclic systems that are often pursued in medicinal chemistry and materials science. The compound can serve as a key intermediate in the synthesis of complex natural product analogs and other fine chemicals. nih.gov
The table below highlights the utility of the 5,6,7,8-tetrahydroquinoline core in synthesizing various functional compounds.
| Starting Material | Synthesized Product Class | Application/Interest Area |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Pyrimido[4,5-b]quinolines | Biologically active fused heterocycles. researchgate.net |
| Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives | Metal Catalysts | Asymmetric synthesis of precursors for biologically active alkaloids. nih.gov |
| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Substituted Tetrahydroquinolines | Anti-inflammatory agents. nih.gov |
| 5,6,7,8-Tetrahydroquinolin-8-one | Polyheterocycles | Materials with photoluminescence properties. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6,7,8-tetrahydroquinoline derivatives, and how do reaction conditions influence product selectivity?
- Methodological Answer : The synthesis of 5,6,7,8-tetrahydroquinoline derivatives often involves hydrogenation of quinoline or isoquinoline precursors. For example, catalytic hydrogenation of quinoline under controlled pressure (e.g., 3000 psig) and temperature (350–400°C) yields 5,6,7,8-tetrahydroquinoline, with selectivity influenced by substituents and catalyst choice . Alternative methods include oxidation using oxone/TlOAc/PhI in water-acetonitrile solutions to form N-oxide intermediates, which are critical for further functionalization . Key challenges include avoiding over-reduction and managing regioselectivity.
Q. How can the structural identity of 5,6,7,8-tetrahydroquinoline derivatives be confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- X-ray crystallography : Resolves bond lengths, angles, and conformations (e.g., intermediate half-chair/sofa conformations in 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate) .
- NMR spectroscopy : Distinguishes between regioisomers (e.g., ¹H NMR chemical shifts for aromatic vs. aliphatic protons).
- IR spectroscopy : Identifies functional groups like N-oxide bonds (e.g., O–H stretching at 3368 cm⁻¹) .
Q. What are the common challenges in synthesizing bifunctional 5,6,7,8-tetrahydroquinoline derivatives?
- Methodological Answer : Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di(1,2,3,4-tetrahydroquinoline)) require precise control of intramolecular cyclization and substituent compatibility. For example, electrophilic attack on aromatic rings must be balanced with steric hindrance from substituents. Multi-step routes involving epichlorohydrin intermediates or catalytic asymmetric hydrogenation are often employed .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of 5,6,7,8-tetrahydroquinoline-based C5a receptor antagonists?
- Methodological Answer : SAR studies focus on substituent effects at the 2-aryl and 5-amino positions. For instance:
- 2-Aryl groups : Bulky substituents (e.g., 2-naphthyl) enhance receptor binding by filling hydrophobic pockets.
- 5-Amino modifications : Methyl or ethyl groups improve metabolic stability without compromising affinity.
- Synthetic routes use parallel diversification of the tetrahydroquinoline core, followed by in vitro binding assays (e.g., IC₅₀ values for C5a receptor inhibition) .
Q. What strategies resolve contradictions in hydrogenation selectivity for quinoline derivatives?
- Methodological Answer : Conflicting reports on hydrogenation pathways (e.g., pyridine vs. benzene ring reduction) can arise from substrate substitution patterns or catalyst choice. For example:
- Substituent effects : Electron-donating groups on the pyridine ring favor its hydrogenation.
- Catalyst optimization : Palladium-on-carbon vs. rhodium catalysts yield different regioselectivity. Computational modeling (DFT) helps predict dominant pathways .
Q. How can 5,6,7,8-tetrahydroquinoline derivatives be functionalized for applications in materials science?
- Methodological Answer : Boronic ester derivatives (e.g., 5,6,7,8-tetrahydroquinoline-3-boronic acid pinacol ester) are synthesized via Miyaura borylation using bis(pinacolato)diboron and palladium catalysts. These intermediates enable Suzuki-Miyaura cross-coupling for constructing conjugated polymers or metal-organic frameworks (MOFs) . Crystal engineering studies (e.g., hydrogen-bonding networks in N-oxide derivatives) inform material stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
